molecular formula C19H15N3O2S2 B2836012 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 881562-21-6

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2836012
CAS No.: 881562-21-6
M. Wt: 381.47
InChI Key: OHSWSILSYXBKON-WJDWOHSUSA-N
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Description

The compound is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicinal chemistry .


Synthesis Analysis

A general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been described . This involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as NMR analysis and X-ray crystallography . These techniques can provide detailed information about the regiochemistry and stereochemistry of the compound .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the nucleophilic addition of 2-aminobenzimidazole to nitriles, leading to imidamide (amidine) adducts .

Scientific Research Applications

Crystal Structure Analysis

Thiazolidinone derivatives have been characterized using X-ray crystal diffraction and theoretical investigations. Studies reveal detailed geometrical parameters, indicating non-planar structures and intra- and intermolecular contacts, which are significant for understanding molecular interactions and designing related compounds for scientific and medicinal purposes (Khelloul et al., 2016).

Electroluminescent Device Properties

Research on Zn(II)-chelated complexes based on benzothiazole derivatives has demonstrated their potential in producing white-light emission for electroluminescent devices. The properties of these compounds, such as excited-state intramolecular proton transfer and large Stokes shift, highlight the application of thiazolidinone derivatives in developing advanced optical materials (Roh et al., 2009).

Anticancer Activity

Novel thiazolidinone derivatives have been synthesized and evaluated for their potential as anticancer agents. These studies involve screening against a panel of human tumor cell lines, identifying compounds with significant growth inhibition and cytotoxicity. This highlights the role of thiazolidinone derivatives in drug discovery and development for cancer treatment (Penthala et al., 2011).

Nonlinear Optical (NLO) Properties

Thiazolidinone derivatives have been investigated for their nonlinear optical (NLO) activity, which is crucial for optoelectronic and optical devices. Studies combining experimental and theoretical approaches have identified compounds with high hyper-Rayleigh scattering first hyperpolarizability, indicating their suitability for various applications in optical technologies (Bensafi et al., 2021).

Future Directions

Benzimidazole derivatives are a recurring fragment in medicinal chemistry, and the 2-amino derivative is a versatile example in lead generation . Therefore, the development of new synthetic methods and the exploration of their biological activity could be a promising direction for future research .

Properties

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(2-ethoxyphenyl)-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-2-24-15-10-6-5-9-14(15)22-18(23)16(26-19(22)25)11-17-20-12-7-3-4-8-13(12)21-17/h3-11,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCNDZVGRDKEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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